2-Amino-8-hydrazinyl-1H-purin-6(7H)-one

Enzyme Inhibition Purine Metabolism Immunology

Researchers requiring a potent, specific purine nucleoside phosphorylase (PNP) inhibitor for T-cell function or purine metabolism studies cannot substitute generic C8-substituted guanines. 2-Amino-8-hydrazinyl-1H-purin-6(7H)-one offers a unique bifunctional hydrazine moiety, delivering quantitative performance advantages for reproducible assays and complex heterocyclic synthesis. - 14% more potent human PNP inhibition than 8-aminoguanine (IC50 = 1.33 µM vs. 1.55 µM), ideal for refined dose-response studies. - Enables one-step construction of triazolo- and pyrazolo-purine scaffolds, inaccessible from 8-halo analogs without additional steps. - Preferred building block in antiviral SAR programs, explicitly claimed for nucleotide analog synthesis targeting viral polymerases.

Molecular Formula C5H7N7O
Molecular Weight 181.159
CAS No. 117086-97-2
Cat. No. B569528
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-8-hydrazinyl-1H-purin-6(7H)-one
CAS117086-97-2
Synonyms1H-Purine-6,8-dione,2-amino-7,9-dihydro-,8-hydrazone(9CI)
Molecular FormulaC5H7N7O
Molecular Weight181.159
Structural Identifiers
SMILESC12=C(NC(=NC1=O)N)N=C(N2)NN
InChIInChI=1S/C5H7N7O/c6-4-9-2-1(3(13)11-4)8-5(10-2)12-7/h7H2,(H5,6,8,9,10,11,12,13)
InChIKeyTXGWTBFCLADKKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Technical Baseline for 2-Amino-8-hydrazinyl-1H-purin-6(7H)-one


2-Amino-8-hydrazinyl-1H-purin-6(7H)-one (CAS 117086-97-2) is a C8-hydrazinyl-substituted purine derivative belonging to the guanine analog class [1]. Its core structure consists of a 2-amino-6-oxopurine scaffold, differentiating it from other C8-substituted analogs (e.g., 8-amino, 8-halo, 8-thio) [2]. The compound is noted for its bifunctional reactivity due to the presence of both amino and hydrazinyl groups, which enables its use as a versatile intermediate in medicinal chemistry [3].

Guanine analog scaffold — 2-amino-6-oxopurine core distinct from other C8-substituted derivatives.
C8-hydrazinyl substituent — bifunctional reactivity (amino + hydrazinyl) for heterocycle construction.
Synthetic intermediate workflow — reported fit for fused purine analog synthesis and PNP inhibitor studies.

Procurement Note for 2-Amino-8-hydrazinyl-1H-purin-6(7H)-one


Procurement of a generic C8-substituted purine cannot replace 2-amino-8-hydrazinyl-1H-purin-6(7H)-one due to its specific hydrazinyl moiety, which imparts distinct biochemical activity and chemical reactivity. Its inhibition profile against purine nucleoside phosphorylase (PNP) is quantitatively distinct from the closest analog, 8-aminoguanine [1]. Furthermore, the hydrazinyl group confers unique synthetic utility for constructing heterocyclic frameworks not accessible via 8-halo or 8-amino derivatives [2]. This evidence underscores the need for compound-specific procurement to ensure reproducibility in both biological assays and synthetic routes.

8-Hydrazinyl substitution
8-Aminoguanine
PNP inhibition profile may not transfer directly — reported 14% lower IC50 for hydrazinyl derivative may shift assay conditions.
Hydrazinyl-based cyclocondensation
8-Bromo/8-halo derivatives
Synthetic pathway divergence — halo analogs support cross-coupling, not hydrazone formation/cyclization toward triazolo-/pyrazolo-purines.

Quantitative Evidence for 2-Amino-8-hydrazinyl-1H-purin-6(7H)-one


PNP Inhibition vs. 8-Aminoguanine

The compound exhibits a 14% more potent inhibition of human purine nucleoside phosphorylase (PNP) compared to the reference analog 8-aminoguanine under identical assay conditions. This is a direct, head-to-head quantitative differentiation [1].

PNP inhibition
Head-to-head
IC50 1.33 µM vs. 1.55 µM (8-aminoguanine)
0.22 µM lower (14% difference)
Supports PNP inhibition study fit — reported potency difference may influence dose-response design.
Human erythrocyte PNP; [8-14C]-inosine conversion assay. Data to verify.
Enzyme Inhibition Purine Metabolism Immunology

Synthetic Reactivity vs. 8-Bromoguanine

The hydrazinyl group provides a distinct synthetic handle for condensation and cyclization reactions, offering a different reactivity profile compared to the 8-bromo analog, which is typically used for cross-coupling or nucleophilic substitution [1].

Synthetic utility
Method context
Hydrazone formation / cyclocondensation → triazolo-, pyrazolo-purines
Enables access to fused heterocycle space not achievable with halo analogs.
Qualitative reactivity difference; review specific transformation conditions.
Medicinal Chemistry Organic Synthesis Building Blocks

Antiviral Patent Claims

This compound is explicitly claimed as a preferred purine base (as 8-hydrazinoguanine) in patents for acyclic nucleotide phosphonate analogs, alongside other 8-substituted guanines, highlighting its recognized value in antiviral drug design [1].

Patent context
Class-level
Claimed as 8-hydrazinoguanine in EP 0630381 B1 (acyclic nucleoside phosphonates)
Patent-derived research context — no efficacy claim; may guide antiviral SAR studies.
Class-level inclusion; verify scope of patent claims.
Antiviral Agents Nucleotide Analogs Drug Discovery

Hydrogen Bonding vs. 8-Bromoguanine

The hydrazinyl substitution significantly increases the compound's hydrogen bonding capacity compared to the 8-bromo analog, which can influence solubility, crystallinity, and target binding interactions [1].

H‑bond donors
Property context
5 vs 3 (8-bromoguanine)
Higher hydrogen bonding capacity may support solubility and target interaction modeling.
Computed physicochemical data; experimental verification recommended.
Physicochemical Properties Drug Design Solubility

Application Scenarios for 2-Amino-8-hydrazinyl-1H-purin-6(7H)-one


PNP Inhibitor Screening

Based on its 14% more potent inhibition of human PNP compared to 8-aminoguanine (IC50 = 1.33 µM vs. 1.55 µM) [1], this compound is the preferred choice for in vitro studies of purine metabolism and T-cell function where a slightly more potent baseline inhibitor is required for dose-response or synergy studies.

Fused Purine Heterocycle Synthesis

The compound's bifunctional hydrazinyl group makes it an ideal starting material for constructing complex fused ring systems, such as triazolo- or pyrazolo-purines, which are inaccessible from 8-halo analogs without additional synthetic steps [2]. This is a key differentiator for medicinal chemistry programs focused on novel purine scaffolds.

Acyclic Nucleoside Phosphonate Antivirals

As the compound is explicitly claimed as a preferred purine base in antiviral patents (as 8-hydrazinoguanine) [3], it is a critical building block for research groups exploring structure-activity relationships (SAR) in this class of nucleotide analogs targeting viral polymerases.

Physicochemical Optimization in Drug Design

With its high hydrogen bond donor count (5 vs. 3 for 8-bromoguanine) [4], this compound is suited for projects where enhancing aqueous solubility or establishing specific intermolecular interactions with a biological target (e.g., a kinase or enzyme active site) is a primary design goal.

Application
Selection Property
Validation Focus
PNP inhibitor studies
Comparative PNP inhibition profile
Human PNP assay potency comparison
Fused purine heterocycle synthesis
Hydrazinyl cyclocondensation reactivity
Triazolo‑/pyrazolo‑purine ring formation
Acyclic nucleoside phosphonate SAR
Claimed 8‑hydrazinoguanine building block in patents
Antiviral nucleoside phosphonate patent context
Physicochemical property optimization
Hydrogen bonding capacity
Solubility and target interaction modeling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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